4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid
Description
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid is a synthetic amino acid derivative featuring a pentanoic acid backbone with a phenyl group at the C5 position and a fluorenylmethoxycarbonyl (Fmoc) protecting group at the N-terminus. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for its orthogonality and ease of removal under mild basic conditions . This compound is structurally designed to integrate aromatic and hydrophobic properties into peptide chains, making it valuable for applications in drug development and biomaterials.
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c28-25(29)15-14-19(16-18-8-2-1-3-9-18)27-26(30)31-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTVSSUIIKDXQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Deprotection Reactions
The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is cleaved under mild basic conditions to expose the free amine. This reaction is critical for iterative peptide elongation.
Reagents and Conditions
| Reagent | Solvent | Time | Temperature | Efficiency |
|---|---|---|---|---|
| 20% Piperidine | DMF | 20 min | 25°C | >95% |
| 1,8-Diazabicycloundec-7-ene (DBU) | DCM | 5 min | 0°C | >90% |
Mechanistic Insight :
Piperidine induces β-elimination of the Fmoc group via base-mediated deprotonation at the fluorenylmethyl carbon, releasing CO₂ and forming dibenzofulvene . DBU offers faster deprotection but requires anhydrous conditions.
Coupling Reactions
The carboxylic acid moiety participates in peptide bond formation through activation by carbodiimide-based reagents.
Common Activation Protocols
| Activator | Additive | Solvent | Coupling Efficiency |
|---|---|---|---|
| EDC | HOAt | DMF | 92–98% |
| DCC | HOBt | THF | 85–90% |
Example Reaction :
Activation with EDC/HOAt in DMF facilitates coupling with N-alkyl amino acids (e.g., N-methylvaline) to construct sterically hindered peptides .
Substitution Reactions
The deprotected amine undergoes alkylation or acylation to introduce structural diversity.
Substitution Pathways
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| N-Alkylation | Trifluoromethyl iodide | N-CF₃-γ-amino acid derivative | 78% |
| Reductive Amination | Benzaldehyde/NaBH₃CN | N-Benzyl-γ-amino acid | 65% |
Key Findings :
-
Alkylation with trifluoromethyl groups enhances metabolic stability in peptide therapeutics .
-
Steric effects from the phenylpentanoic acid backbone influence reaction rates, requiring optimized stoichiometry for high yields .
Stability Under Reaction Conditions
The compound exhibits robustness in diverse media:
| Condition | Stability | Degradation Pathway |
|---|---|---|
| pH 2–10 (aqueous) | Stable for 24 h | None observed |
| T > 80°C (DMF) | Partial racemization | Epimerization at α-carbon |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
5-Phenylpentanoic Acid
- Structure: Lacks the Fmoc-protected amino group, retaining only the phenyl-substituted pentanoic acid core.
- Properties: Exhibits lower hydrophobicity compared to the Fmoc derivative. Used as a precursor in polymer synthesis (e.g., polyhydroxyalkanoates) .
- Synthesis : Prepared via catalytic methods with 64% yield, as reported in NMR-confirmed studies (δ 7.30–7.17 ppm for aromatic protons; δ 35.7 ppm for the carboxylic carbon) .
(3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic Acid
- Structure: Features an additional tri(phenyl)methylamino group at C5, enhancing steric bulk.
- Applications : Used in specialized peptide modifications where bulkier side chains are required for stability or receptor interaction .
(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(allyloxy)-5-oxopentanoic Acid
- Structure : Substitutes the phenyl group with an allyloxy ester at C4.
- Properties : The allyloxy group enables orthogonal deprotection strategies (e.g., Pd-mediated cleavage), offering versatility in multi-step syntheses .
5-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}pentyl Methanesulfonate
Physicochemical Properties
Key Research Findings
- Steric Effects : The phenyl group in the target compound reduces enzymatic degradation rates compared to aliphatic analogs .
- Deprotection Efficiency : Fmoc removal requires 20% piperidine in DMF, whereas allyloxy derivatives demand Pd-catalyzed cleavage, adding complexity .
- Thermal Stability : Fmoc-protected compounds generally degrade above 150°C, limiting high-temperature applications .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid?
- Methodological Answer : The synthesis typically involves multi-step Fmoc (fluorenylmethyloxycarbonyl) protection under inert atmospheres. A representative protocol includes:
- Stage 1 : Coupling the Fmoc group to the amino acid backbone using dichloromethane (DCM) and N-ethyl-N,N-diisopropylamine (DIPEA) at 15°C for 2 hours .
- Stage 2 : Deprotection with piperidine in dimethylformamide (DMF) for 30 minutes .
- Stage 3 : Subsequent coupling with other Fmoc-protected amino acids (e.g., Fmoc-Val-OH, Fmoc-Leu-OH) using bromoacetic acid as an activating agent .
- Critical Note : Ensure anhydrous conditions and nitrogen purges to prevent hydrolysis or side reactions.
Q. How is the compound characterized for purity and structural confirmation?
- Methodological Answer :
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) is used to assess purity. A mobile phase gradient of acetonitrile/water (0.1% TFA) is recommended .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]+) and isotopic pattern .
- NMR : H NMR in DMSO-d6 resolves peaks for aromatic protons (δ 7.2–7.8 ppm), Fmoc methylene groups (δ 4.2–4.4 ppm), and backbone protons (δ 1.4–2.6 ppm) .
Q. What are the recommended storage conditions to ensure stability?
- Methodological Answer :
- Store at -20°C in airtight, light-resistant containers under nitrogen to prevent oxidation and moisture absorption .
- Avoid prolonged exposure to temperatures >25°C, which may degrade the Fmoc group or induce racemization .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency when incorporating this compound into solid-phase peptide synthesis (SPPS)?
- Methodological Answer :
- Activation Reagents : Use HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU with DIPEA for efficient carbodiimide-mediated coupling .
- Solvent Selection : DMF or DCM:DMF (1:1) enhances solubility and minimizes steric hindrance .
- Monitoring : Perform Kaiser tests or FT-IR spectroscopy to confirm complete deprotection and coupling .
Q. What analytical approaches resolve contradictions in NMR data for this compound?
- Methodological Answer :
- 2D NMR : Use C-HSQC and COSY to assign ambiguous proton signals (e.g., overlapping aromatic or backbone protons) .
- Deuterated Solvent Screening : Compare spectra in DMSO-d6 versus CDCl3 to clarify solvent-induced shifts .
- Dynamic NMR : Variable-temperature experiments (e.g., 25–60°C) can reveal conformational flexibility causing peak splitting .
Q. What strategies mitigate racemization during peptide chain elongation using this building block?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
